2-Isopropoxynicotinaldehyde

Description

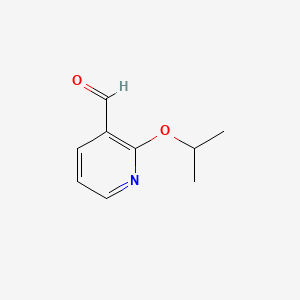

2-Isopropoxynicotinaldehyde (CAS No. 10238-27-4) is a substituted pyridinecarbaldehyde derivative with the molecular formula C₉H₁₁NO₂. Its structure consists of a pyridine ring (nicotinaldehyde core) bearing an aldehyde group at position 3 and an isopropoxy substituent at position 2. This compound is characterized by its dual functionality: the aldehyde group confers reactivity toward nucleophilic additions, while the isopropoxy group introduces steric bulk and modulates electronic properties.

Applications of this compound are inferred to include pharmaceutical intermediates or organic synthesis building blocks, given the prevalence of similar aldehydes in medicinal chemistry .

Properties

IUPAC Name |

2-propan-2-yloxypyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(2)12-9-8(6-11)4-3-5-10-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTQOKGIVMJHQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=N1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654794 | |

| Record name | 2-[(Propan-2-yl)oxy]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-10-4 | |

| Record name | 2-[(Propan-2-yl)oxy]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxynicotinaldehyde typically involves the reaction of 2-hydroxynicotinaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds via an esterification mechanism, where the hydroxyl group of the nicotinaldehyde is replaced by an isopropoxy group. The reaction conditions usually involve heating the reactants under reflux to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxynicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: 2-Isopropoxynicotinic acid.

Reduction: 2-Isopropoxynicotinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Isopropoxynicotinaldehyde has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound in the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Isopropoxynicotinaldehyde involves its interaction with specific molecular targets The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function The isopropoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets

Comparison with Similar Compounds

2-Methoxyisonicotinaldehyde

- Structure : Positional isomer with a methoxy group at position 2 of isonicotinaldehyde (pyridine-4-carbaldehyde).

- Lower lipophilicity (logP estimated at ~1.2 vs. ~2.0 for 2-isopropoxynicotinaldehyde), affecting membrane permeability in biological systems.

- Applications : Used in synthesizing heterocyclic compounds; the methoxy group may enhance metabolic stability compared to bulkier substituents .

2-Methoxyisonicotinic Acid

- Structure : Carboxylic acid derivative of 2-methoxyisonicotinaldehyde.

- Key Differences :

- The carboxylic acid group replaces the aldehyde, altering reactivity (e.g., participation in amide bond formation).

- Higher polarity reduces lipid solubility, limiting bioavailability compared to aldehyde analogs.

- Applications : Intermediate in agrochemicals and pharmaceuticals due to its zwitterionic properties .

Aliphatic Aldehydes

Propionaldehyde (CAS 123-38-6)

- Structure : Straight-chain aldehyde (CH₃CH₂CHO).

- Key Differences :

- Volatility: Propionaldehyde’s boiling point (48°C) is significantly lower than this compound (estimated >200°C), reducing inhalation exposure risks for the latter.

- Toxicity: Propionaldehyde induces nasal lesions in rodents via inhalation , whereas this compound’s aromatic structure and lower volatility may shift toxicity pathways to oral or dermal routes (data lacking).

Aromatic Aldehydes with Varied Substituents

4-Hydroxyphenylacetamide Derivatives

- Examples: 2-(4-Hydroxyphenyl)-acetamide, 2-(4-chlorophenyl)-4-dimethylaminobutyronitrile hydrochloride ().

- Key Differences :

Data Table: Comparative Properties of Selected Aldehydes

| Compound | Molecular Formula | Molecular Weight | logP* | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|

| This compound | C₉H₁₁NO₂ | 165.19 | ~2.0 | >200 (estimated) | Pharmaceutical synthesis |

| 2-Methoxyisonicotinaldehyde | C₇H₇NO₂ | 137.14 | ~1.2 | 180–190 | Heterocyclic chemistry |

| Propionaldehyde | C₃H₆O | 58.08 | 0.59 | 48 | Industrial solvents |

| 2-(4-Chlorophenyl)acetamide | C₈H₈ClNO | 169.61 | ~1.8 | N/A | Antimicrobial agents |

*logP values estimated via computational tools (e.g., ChemDraw).

Research Findings and Implications

- Reactivity : The isopropoxy group in this compound likely slows reaction kinetics in nucleophilic additions compared to methoxy analogs due to steric hindrance .

- Toxicity : While aliphatic aldehydes (e.g., propionaldehyde) exhibit well-documented inhalation toxicity, aromatic aldehydes like this compound may prioritize hepatotoxicity or neurotoxicity, though specific studies are lacking .

- Drug Design : Bulkier alkoxy groups (e.g., isopropoxy) could improve metabolic stability and target selectivity in drug candidates compared to smaller substituents .

Biological Activity

2-Isopropoxynicotinaldehyde, with the molecular formula CHNO, is a chemical compound characterized by an isopropoxy group attached to an isonicotinaldehyde core. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications.

The biological activity of this compound is primarily attributed to its aldehyde functional group, which can interact with nucleophilic sites on proteins and enzymes. This interaction may lead to covalent modifications that alter the function of these biomolecules. Additionally, the isopropoxy group influences the compound's solubility and reactivity, potentially enhancing its biological efficacy.

Pharmacological Properties

Research into the pharmacological properties of this compound indicates potential applications in:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.

- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise, indicating that it could inhibit cell proliferation in specific contexts.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, making it a candidate for further pharmacological exploration.

Case Studies

Recent case studies have explored the synthesis and application of this compound in medicinal chemistry. For instance:

- Synthesis and Characterization : A study documented the one-step synthesis of this compound from isonicotinaldehyde and isopropyl alcohol under acidic conditions. The resulting compound was characterized using NMR and mass spectrometry, confirming its structure and purity.

- Biological Testing : Another study evaluated the compound's effects on human cancer cell lines, demonstrating a dose-dependent inhibition of cell growth. The mechanism was attributed to apoptosis induction, suggesting its potential as a lead compound for anticancer drug development.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cells | |

| Enzyme Inhibition | Specific enzyme targets identified |

Research Findings

The exploration of this compound's biological activity has led to several significant findings:

- Chemical Stability : The compound exhibits stability under physiological conditions, making it a viable candidate for therapeutic applications.

- Selectivity : Initial findings indicate that this compound may selectively target certain enzymes or receptors, which could minimize side effects compared to broader-spectrum agents.

- Synergistic Effects : When tested in combination with other compounds, it has shown potential synergistic effects that enhance overall efficacy against targeted diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.